5-(3-Methoxycarbonylphenyl)-picolinic acid
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Overview
Description
5-(3-Methoxycarbonylphenyl)-picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-methoxycarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxycarbonylphenyl)-picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available picolinic acid and 3-methoxycarbonylbenzene.
Coupling Reaction: The key step involves a coupling reaction between picolinic acid and 3-methoxycarbonylbenzene. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of catalysts to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxycarbonylphenyl)-picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids (e.g., sulfuric acid) or halogenating agents (e.g., chlorine gas).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
5-(3-Methoxycarbonylphenyl)-picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in coordination chemistry.
Industry: It can be used in the production of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(3-Methoxycarbonylphenyl)-picolinic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.
Ligand Binding: In coordination chemistry, it can act as a ligand, forming complexes with metal ions and influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxycarbonylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
5-(3-Methoxycarbonylphenyl)-picolinic acid is unique due to the presence of both a picolinic acid moiety and a methoxycarbonylphenyl group. This combination imparts distinct chemical properties, such as enhanced binding affinity to certain metal ions and potential biological activity.
Properties
IUPAC Name |
5-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)11-5-6-12(13(16)17)15-8-11/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCVQRSCAMYBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679308 |
Source
|
Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-64-5 |
Source
|
Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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